molecular formula C14H2F8O4 B3040169 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 16583-10-1

3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B3040169
CAS No.: 16583-10-1
M. Wt: 386.15 g/mol
InChI Key: WYVUDNGZCSTNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a highly fluorinated aromatic compound. It is characterized by the presence of eight fluorine atoms and two carboxylic acid groups attached to a biphenyl structure. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available biphenyl The biphenyl is first subjected to halogenation, followed by fluorination using specialized fluorinating agents

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Fluorinated biphenyl derivatives with various functional groups.

    Oxidation: Anhydrides or ketones.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers with high thermal stability and chemical resistance.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its unique fluorine content.

    Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials.

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains two additional fluorine atoms, which may alter its chemical properties and reactivity.

    [1,1’-Biphenyl]-4,4’-diamine, 2,2’,3,3’,5,5’,6,6’-octafluoro-: Contains amino groups instead of carboxylic acid groups, leading to different reactivity and applications.

Uniqueness

3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups, which confer high thermal stability, chemical resistance, and versatility in chemical reactions. This combination of properties makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.

Properties

IUPAC Name

2-(2-carboxy-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2F8O4/c15-5-1(3(13(23)24)7(17)11(21)9(5)19)2-4(14(25)26)8(18)12(22)10(20)6(2)16/h(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVUDNGZCSTNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2F8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 6
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.